

Quantitative Acidity Comparison: The pKa Data

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Methyl-4-nitrophenol*
Cat. No.: *B1582141*

[Get Quote](#)

The acidity of a compound is quantitatively expressed by its pKa value, where a lower pKa signifies a stronger acid. The experimentally determined pKa values for phenol and its three nitrophenol isomers—ortho (o-), meta (m-), and para (p-) nitrophenol—provide a clear hierarchy of their acidic strength.

Compound	Structure	pKa Value
Phenol	C ₆ H ₅ OH	~9.95
m-Nitrophenol	m-NO ₂ C ₆ H ₄ OH	~8.3-9.3
o-Nitrophenol	o-NO ₂ C ₆ H ₄ OH	~7.23
p-Nitrophenol	p-NO ₂ C ₆ H ₄ OH	~7.15

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The values presented are representative figures from the literature.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

From this data, a clear trend emerges: all nitrophenols are significantly more acidic than phenol itself. The order of acidity among the isomers is:

p-Nitrophenol > o-Nitrophenol > m-Nitrophenol[\[2\]](#)[\[6\]](#)

Mechanistic Insights: The Role of Electronic and Structural Effects

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. [7][8][9] The more stable the phenoxide ion, the more the dissociation equilibrium favors the products, resulting in a stronger acid. The nitro group (-NO₂) is a potent electron-withdrawing group, and its position on the aromatic ring dictates the extent to which it stabilizes the phenoxide ion. This stabilization occurs through two primary electronic mechanisms: the inductive effect and the resonance effect.[8][9][10][11][12][13]

The Inductive Effect (-I)

The nitro group is highly electronegative, which causes it to pull electron density from the benzene ring through the sigma (σ) bonds. This is known as the negative inductive effect (-I). This effect helps to disperse the negative charge of the phenoxide oxygen, thereby stabilizing the ion. The strength of the inductive effect is distance-dependent; it is strongest at the ortho position, weaker at the meta, and weakest at the para position.[2][6]

The Resonance Effect (-M or -R)

The nitro group can also withdraw electron density from the ring through the pi (π) system via resonance (also known as the mesomeric effect, -M). This effect is only operative when the nitro group is at the ortho or para position relative to the hydroxyl group.[6][14][15] At these positions, the negative charge of the phenoxide ion can be delocalized from the oxygen atom, across the benzene ring, and onto the oxygen atoms of the nitro group.[7][16][17][18][19] This delocalization significantly stabilizes the conjugate base.

Analysis of Each Isomer

p-Nitrophenol: The Most Acidic Isomer

In the p-nitrophenoxide ion, both the inductive (-I) and resonance (-M) effects work in concert to stabilize the negative charge. The resonance effect allows for the delocalization of the negative charge onto the electronegative oxygen atoms of the nitro group, which is a major stabilizing contribution.[7][20][21] This extensive delocalization makes the p-nitrophenoxide ion the most stable among the isomers, and consequently, p-nitrophenol is the strongest acid.[6]

Caption: Resonance delocalization in the p-nitrophenoxide ion.

o-Nitrophenol: The Effect of Intramolecular Hydrogen Bonding

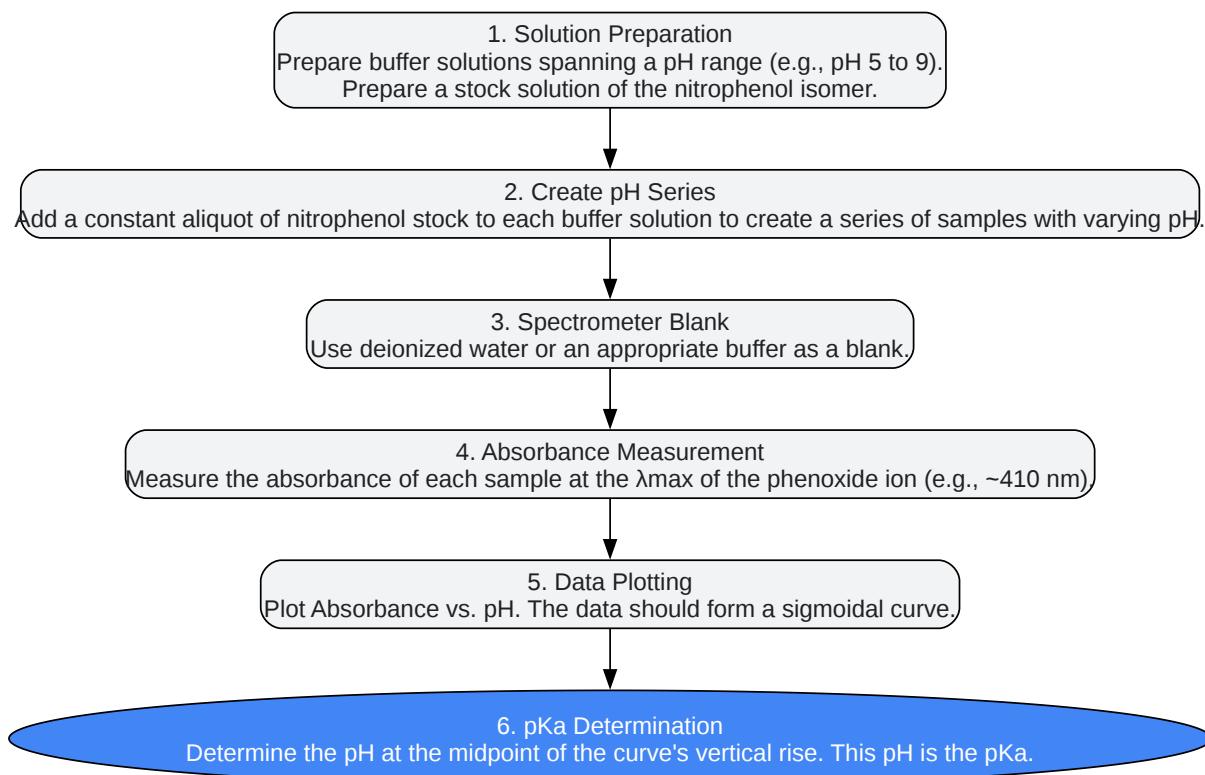
Like the para isomer, o-nitrophenol benefits from both -I and -M effects to stabilize its conjugate base.[14][19] Based on the stronger inductive effect at the ortho position, one might predict o-nitrophenol to be more acidic than p-nitrophenol. However, the experimental data shows it is slightly weaker.[1][3][22] This discrepancy is explained by the presence of intramolecular hydrogen bonding in the undissociated o-nitrophenol molecule.[6][23][24][25] The proximity of the hydroxyl and nitro groups allows for the formation of a hydrogen bond between them.[3][22][26][27] This interaction stabilizes the acidic proton, making it more difficult to remove and thus slightly decreasing the overall acidity compared to the para isomer, where such bonding is impossible.[15][25]

Caption: Intramolecular hydrogen bonding in o-nitrophenol.

m-Nitrophenol: The Least Acidic Isomer

In m-nitrophenol, the nitro group can only exert its electron-withdrawing inductive effect (-I) to stabilize the phenoxide ion.[6][7] Due to its meta position, the nitro group cannot participate in resonance with the phenoxide oxygen; the negative charge cannot be delocalized onto the nitro group.[2][7][28][29] Because it lacks the powerful stabilizing effect of resonance, the m-nitrophenoxide ion is significantly less stable than the ortho and para isomers.[19][26] Consequently, m-nitrophenol is the weakest acid among the three isomers, though it is still considerably more acidic than phenol due to the -I effect.

Caption: Factors governing the acidity of nitrophenol isomers.


Experimental Protocol: Spectrophotometric Determination of pKa

The pKa of nitrophenols can be reliably determined using UV-Vis spectrophotometry. This method leverages the fact that the protonated (acidic) and deprotonated (basic) forms of nitrophenol have distinct absorption spectra.[30][31] The phenoxide ions are brightly colored (yellow), absorbing strongly in the visible region (~400 nm), whereas the protonated phenols are colorless.

Principle

By measuring the absorbance of a nitrophenol solution at a series of known pH values, one can determine the ratio of the deprotonated form $[A^-]$ to the protonated form $[HA]$. The pK_a is the pH at which the concentrations of the two forms are equal, i.e., $[A^-] = [HA]$. This relationship is described by the Henderson-Hasselbalch equation. The pK_a corresponds to the inflection point of a sigmoidal plot of absorbance versus pH.[\[32\]](#)

Methodology

[Click to download full resolution via product page](#)

Caption: Workflow for spectrophotometric pK_a determination.

Step-by-Step Protocol:

- Reagent Preparation:
 - Prepare a series of buffer solutions with known pH values (e.g., phosphate or borate buffers) covering a range from approximately 2 pH units below to 2 pH units above the expected pKa.
 - Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., 50 μ M in water).[\[32\]](#)
- Sample Preparation:
 - For each pH value, mix a fixed volume of the nitrophenol stock solution with a fixed volume of the corresponding buffer solution in a cuvette. Ensure the final concentration of the nitrophenol is constant across all samples.[\[32\]](#)[\[33\]](#)
- Spectrophotometric Measurement:
 - Determine the absorption spectra for the fully protonated form (in a highly acidic solution, e.g., pH 2) and the fully deprotonated form (in a highly basic solution, e.g., pH 11) to identify the wavelength of maximum absorbance (λ_{max}) for the phenoxide ion.[\[33\]](#)
 - Set the spectrophotometer to this λ_{max} .
 - Blank the instrument using a cuvette containing the buffer solution without the nitrophenol.
 - Measure the absorbance of each sample in the prepared pH series.[\[32\]](#)
- Data Analysis and pKa Determination:
 - Plot the measured absorbance values on the y-axis against the corresponding pH values on the x-axis.
 - The resulting graph will be a sigmoidal curve.
 - The pKa is the pH value at which the absorbance is exactly halfway between the minimum (protonated form) and maximum (deprotonated form) absorbance. This corresponds to the

inflection point of the curve.[\[32\]](#)

This experimental approach provides a robust and visually intuitive method for validating the theoretical principles discussed, making it a valuable technique in both research and educational settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. quora.com [quora.com]
- 4. p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitroph... | Study Prep in Pearson+ [pearson.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Compare the acidic strength of o- and p- nitro phenols. [allen.in]
- 9. Phenol's Acidity Explained: What Every Student Should Know [sudhirnama.in]
- 10. Inductive and resonance effects on the acidities of phenol, enols, and carbonyl alpha-hydrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. quora.com [quora.com]
- 15. Ortho and para nitrophenols are more acidic than phenols class 12 chemistry CBSE [vedantu.com]

- 16. [brainly.com](#) [brainly.com]
- 17. Solved: Ortho and para nitrophenols are more acidic than phenol. Draw the resonance structures of [Chemistry] [gauthmath.com](#)
- 18. [doubtnut.com](#) [doubtnut.com]
- 19. [gyansanchay.csjmu.ac.in](#) [gyansanchay.csjmu.ac.in]
- 20. [brainly.com](#) [brainly.com]
- 21. [homework.study.com](#) [homework.study.com]
- 22. Why is p-nitrophenol more acidic ($pK_a=7.1$) than o-nitrophenol ($pK_a=7$. - [askIITians](#) [askiitians.com])
- 23. Does intramolecular hydrogen bonding has any effect on acidic nature - [askIITians](#) [askiitians.com]
- 24. [brainly.in](#) [brainly.in]
- 25. [gauthmath.com](#) [gauthmath.com]
- 26. [quora.com](#) [quora.com]
- 27. ASSERTION Pnitrophenol is a stronger acid than onitrophenol class 12 chemistry CBSE [vedantu.com](#)
- 28. [homework.study.com](#) [homework.study.com]
- 29. [chemistry.stackexchange.com](#) [chemistry.stackexchange.com]
- 30. [acta-arhiv.chem-soc.si](#) [acta-arhiv.chem-soc.si]
- 31. [researchgate.net](#) [researchgate.net]
- 32. [chemistry.beloit.edu](#) [chemistry.beloit.edu]
- 33. Microscale Spectrophotometric Titration of a Mixture of m-Nitrophenol and p-Nitrophenol | Chem Lab [chemlab.truman.edu](#)
- To cite this document: BenchChem. [Quantitative Acidity Comparison: The pK_a Data]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1582141#acidity-comparison-of-nitrophenol-isomers\]](https://www.benchchem.com/product/b1582141#acidity-comparison-of-nitrophenol-isomers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com